molecular formula C12H10N4O2S B2536794 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1226431-32-8

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2536794
CAS No.: 1226431-32-8
M. Wt: 274.3
InChI Key: QXVARRIKGDAYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic chemical compound featuring a hybrid architecture combining two pharmaceutically significant heterocyclic systems: a benzothiazole and a 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a valuable bioisostere for ester and amide functional groups, often conferring enhanced metabolic stability and improved pharmacokinetic properties to drug candidates . This scaffold is found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, and has been utilized in the design of novel therapeutic agents such as dual TRPA1/TRPV1 antagonists for pain management . The benzothiazole nucleus is another privileged structure in drug discovery, associated with diverse pharmacological actions. Benzothiazole-containing compounds have demonstrated potent activity against various targets, including as anti-convulsants and in the treatment of neurodegenerative diseases and cancers . The specific molecular architecture of this compound, which links these two bioactive motifs via a carboxamide group, makes it a high-value intermediate for researchers in medicinal chemistry. It is particularly useful for probing structure-activity relationships (SAR), screening for novel biological activities, and developing new chemical probes. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-7-15-11(18-16-7)5-13-12(17)8-2-3-9-10(4-8)19-6-14-9/h2-4,6H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVARRIKGDAYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through cyclization reactions involving o-aminothiophenol and chloroacetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, facilitated by suitable electrophiles and nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Halogenating agents, strong bases, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduced derivatives, such as amines and alcohols.

  • Substitution: Substituted derivatives with different functional groups attached to the heterocyclic core.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing thiazole and oxadiazole moieties. The incorporation of these functional groups has shown promise in targeting various cancer types.

  • Mechanism of Action :
    • Compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole derivatives have been evaluated for their ability to inhibit critical enzymes involved in cancer progression, such as telomerase and topoisomerase .
    • The structural features of these compounds contribute to their selectivity and potency against cancer cell lines.
  • Case Studies :
    • In a study evaluating novel thiazole derivatives, specific compounds exhibited significant cytotoxicity against human lung adenocarcinoma (A549) cells with IC50 values indicating strong anticancer potential .
    • Another investigation highlighted the synthesis of oxadiazole derivatives that displayed effective inhibition of cancer cell proliferation through apoptosis induction .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to carbonic anhydrase and other metabolic enzymes.

  • Carbonic Anhydrase Inhibition :
    • Research has shown that certain thiazole derivatives can act as potent inhibitors of carbonic anhydrase (CA)-III, which is implicated in various physiological processes including pH regulation and ion transport .
    • The presence of specific substituents on the thiazole ring significantly enhances inhibitory activity, making it a target for further exploration in drug design.

Biological Activities

Apart from anticancer properties, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole derivatives have been studied for various biological activities:

  • Antimicrobial Properties :
    • Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The thiazole and oxadiazole frameworks are known to enhance the bioactivity of compounds against bacterial and fungal strains .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that these compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation.

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer Activity Inhibits enzymes like telomerase and topoisomerase; induces apoptosis in cancer cells
Enzyme Inhibition Potent inhibitors of carbonic anhydrase; structure-dependent activity
Antimicrobial Activity Effective against various bacterial and fungal strains
Anti-inflammatory Effects Potential modulation of inflammatory pathways

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS: 1226457-32-4)

  • Structural Difference: The 3-methyl group on the oxadiazole is replaced with a (4-methoxyphenoxy)methyl group.
  • Implications: The bulky, electron-rich methoxyphenoxy substituent increases molecular weight (MW: ~493.5 vs. However, it could enhance binding to aromatic-rich enzyme pockets (e.g., kinases) .

[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (CAS: 253196-36-0)

  • Structural Difference : Lacks the benzo[d]thiazole-carboxamide moiety, serving as a synthetic precursor.

Analogues with Heterocyclic Variations

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

  • Structural Difference : Replaces benzo[d]thiazole with a dihydrobenzodioxin-oxazole system and incorporates a thiophene-substituted oxadiazole.
  • Implications : The thiophene moiety introduces sulfur-mediated hydrophobic interactions, while the benzodioxin system may improve solubility. The compound’s larger size (MW: 493.5) suggests reduced bioavailability compared to the target compound .

Navacaprantum (WHO Drug List 90, 2023)

  • Structural Difference: Contains a 3-methyl-1,2,4-oxadiazole linked to a quinoline-piperidine scaffold instead of benzo[d]thiazole.
  • This highlights the versatility of the 3-methyl-1,2,4-oxadiazole group in diverse pharmacological contexts .

Comparative Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Weight Key Substituents Likely LogP* Potential Applications
Target Compound ~317.3 3-methyl-oxadiazole, benzo[d]thiazole ~2.5 Enzyme inhibition, oncology
CAS 1226457-32-4 ~493.5 4-methoxyphenoxy-oxadiazole ~3.8 Kinase targeting
Navacaprantum 465.5 Quinoline-piperidine-oxadiazole ~3.2 CNS disorders
CAS 253196-36-0 (precursor) 159.6 3-methyl-oxadiazole-amine ~1.0 Synthetic intermediate

*Estimated using fragment-based methods.

Research Findings and Limitations

  • Activity Gaps : While thiazole- and oxadiazole-containing compounds (e.g., 1,3,4-thiadiazole derivatives in ) show antimicrobial and antitumor activities, direct data for the target compound are absent. Structural analogs like CAS 1226457-32-4 and navacaprantum suggest that substituent modifications significantly alter target selectivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
  • Synthetic Challenges : The target compound’s synthesis likely involves coupling a benzo[d]thiazole-6-carboxylic acid with a 3-methyl-1,2,4-oxadiazole-methylamine, analogous to methods in but requiring optimization for yield and purity.

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core linked to a 3-methyl-1,2,4-oxadiazole moiety. The molecular formula is C13H12N4O2SC_{13}H_{12}N_{4}O_{2}S with a molecular weight of approximately 284.33 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound's biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₂S
Molecular Weight284.33 g/mol
CAS Number1235283-29-0

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. A study reported that oxadiazole derivatives displayed IC50 values ranging from 1.82 to 5.55 μM against multiple cancer types, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-1161.82
Compound BHePG-25.55
Compound CMCF-72.86

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Oxadiazole derivatives have been shown to be effective against bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been linked to anti-inflammatory, analgesic, and anti-Alzheimer activities. They demonstrate inhibitory potency against various targets such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and sirtuins .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxadiazole ring and the benzo[d]thiazole moiety can significantly affect biological activity. For example:

  • Substitution Patterns : The position and nature of substituents on the thiazole ring influence potency.
  • Oxadiazole Ring Modifications : Altering the methyl group can enhance or diminish activity against specific targets.

Case Studies

Case Study 1: Anticancer Screening

In a recent study, several derivatives of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole were synthesized and screened against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Mycobacterium tuberculosis. The derivative showed promising results against both drug-sensitive and resistant strains, suggesting its potential as a lead compound for tuberculosis treatment .

Q & A

Q. What are effective approaches to scale up synthesis without compromising purity?

  • Process Chemistry :
  • Replace batch reactions with flow chemistry for better heat/mass transfer during cyclization .
  • Use silica gel cartridges for semi-preparative purification instead of manual column chromatography .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Troubleshooting :
  • Normalize data to cell viability controls (e.g., MTT assay vs. ATP-based luminescence) .
  • Check for cell line-specific metabolic differences (e.g., CYP450 expression affecting prodrug activation) .

Q. What statistical methods are recommended for SAR dataset analysis?

  • Methods :
  • Multivariate regression (e.g., PLS) to correlate substituent properties (logP, polar surface area) with activity .
  • Cluster analysis to group compounds with similar efficacy profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.